molecular formula C9H14ClF2NO2 B2935279 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride CAS No. 2445785-46-4

9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride

Cat. No. B2935279
CAS RN: 2445785-46-4
M. Wt: 241.66
InChI Key: VLRUGKGQQQZKQC-UHFFFAOYSA-N
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Description

“9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2445785-46-4 . It has a molecular weight of 241.67 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride . The InChI Code is 1S/C9H13F2NO2.ClH/c10-9(11)6-2-1-3-8(9,7(13)14)5-12-4-6;/h6,12H,1-5H2,(H,13,14);1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 241.67 .

Scientific Research Applications

Enantioselective Synthesis

A notable application of this compound is in enantioselective synthesis. Researchers Garrido et al. (2013) developed an asymmetric synthesis of a similar azabicyclo nonane carboxylic acid, showcasing its utility in generating molecular complexity, particularly in the creation of peptides in a homogeneous phase (Garrido, Nieto, & Díez, 2013).

Structural and Conformational Studies

Structural and conformational studies of related azabicyclo nonane derivatives have been conducted. For instance, Arias-Pérez et al. (2001) focused on the NMR spectroscopy of similar compounds, revealing their conformational behavior and aiding in the unambiguous assignment of their structures (Arias-Pérez, Cosme, Gálvez, Santos, Martínez-Ripoll, & Matesanz, 2001).

Synthesis and Pharmacological Study

Studies by Fernández et al. (1995) on esters derived from similar azabicyclo nonane compounds have involved both synthesis and pharmacological evaluation, demonstrating the potential medicinal applications of these compounds (Fernández, Huertas, Gálvez, Server-Carrió, Ripoll, Orjales, Beriša, & Labeaga, 1995).

Catalytic Applications

The catalytic properties of azabicyclo nonane derivatives have also been explored. Shibuya et al. (2009) reported the synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly active organocatalyst for the oxidation of alcohols (Shibuya, Tomizawa, Sasano, & Iwabuchi, 2009).

Chemical Transformations

Research on the transformations of related compounds, such as those by Nikit-skaya and Yakhontov (1970), have been instrumental in understanding the reactivity and potential applications of these molecules in various chemical processes (Nikit-skaya & Yakhontov, 1970).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2.ClH/c10-9(11)6-2-1-3-8(9,7(13)14)5-12-4-6;/h6,12H,1-5H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRUGKGQQQZKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)(C2(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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